Tert-butyl trans-3-amino-4-(methoxymethyl)pyrrolidine-1-carboxylate
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Overview
Description
Tert-butyl trans-3-amino-4-(methoxymethyl)pyrrolidine-1-carboxylate is an organic compound that belongs to the class of pyrrolidines Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their biological activity and structural diversity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl trans-3-amino-4-(methoxymethyl)pyrrolidine-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as tert-butyl 4-aminopiperidine-1-carboxylate and methoxymethyl chloride.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base like sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Purification: The product is purified using standard techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Synthesis: The synthesis is scaled up using larger quantities of starting materials and optimized reaction conditions to maximize yield and efficiency.
Automated Processes: Automated reactors and continuous flow systems may be employed to ensure consistent quality and high throughput.
Quality Control: Rigorous quality control measures are implemented to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl trans-3-amino-4-(methoxymethyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxymethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles such as amines, thiols, and halides under basic or neutral conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Reduced derivatives such as alcohols or amines.
Substitution: Substituted derivatives with different functional groups replacing the methoxymethyl group.
Scientific Research Applications
Tert-butyl trans-3-amino-4-(methoxymethyl)pyrrolidine-1-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and receptors.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of tert-butyl trans-3-amino-4-(methoxymethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact mechanism depends on the specific application and the molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-aminopiperidine-1-carboxylate: A similar compound with a piperidine ring instead of a pyrrolidine ring.
Methoxymethyl chloride: A reagent used in the synthesis of the target compound.
Other Pyrrolidine Derivatives: Various pyrrolidine derivatives with different substituents and functional groups.
Uniqueness
Tert-butyl trans-3-amino-4-(methoxymethyl)pyrrolidine-1-carboxylate is unique due to its specific structure, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
tert-butyl (3S,4R)-3-amino-4-(methoxymethyl)pyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O3/c1-11(2,3)16-10(14)13-5-8(7-15-4)9(12)6-13/h8-9H,5-7,12H2,1-4H3/t8-,9+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCEKRQVFFRILLK-DTWKUNHWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)N)COC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)N)COC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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